1-(3-Iodobenzyl)-1H-1,2,4-triazole
Overview
Description
1-(3-Iodobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Scientific Research Applications
1-(3-Iodobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Preparation Methods
The synthesis of 1-(3-Iodobenzyl)-1H-1,2,4-triazole typically involves the reaction of 3-iodobenzyl bromide with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a solvent like polyethylene glycol (PEG 600) at elevated temperatures . This method is preferred due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
1-(3-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as PEG 600. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. The iodine atom in the benzyl group can also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(3-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:
3-Iodobenzyl bromide: This compound is similar in structure but lacks the triazole ring, making it less versatile in certain applications.
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: This compound has a different core structure but shares the 3-iodobenzyl group, making it useful for similar types of reactions.
Properties
IUPAC Name |
1-[(3-iodophenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFJBONYNRFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594533 | |
Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615534-73-1 | |
Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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